![molecular formula C14H13N5O3 B292253 (3E)-3-[(3-methoxyphenyl)hydrazinylidene]-5-methyl-1H-pyrazolo[1,5-a]pyrimidine-2,7-dione](/img/structure/B292253.png)
(3E)-3-[(3-methoxyphenyl)hydrazinylidene]-5-methyl-1H-pyrazolo[1,5-a]pyrimidine-2,7-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3E)-3-[(3-methoxyphenyl)hydrazinylidene]-5-methyl-1H-pyrazolo[1,5-a]pyrimidine-2,7-dione, commonly known as MPP, is a pyrazolopyrimidine derivative that has been extensively studied for its potential therapeutic applications. MPP has been found to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects.
作用機序
The mechanism of action of MPP is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell proliferation, inflammation, and viral replication. MPP has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory cytokines and chemokines. MPP has also been found to inhibit the phosphorylation of extracellular signal-regulated kinase (ERK), a key mediator of cell proliferation and survival. In addition, MPP has been shown to interfere with the replication of influenza virus and herpes simplex virus type 1 by inhibiting the viral polymerase activity.
Biochemical and Physiological Effects:
MPP has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that MPP inhibits the proliferation of cancer cells, induces apoptosis, and inhibits the expression of pro-inflammatory cytokines and chemokines. In addition, MPP has been found to inhibit the replication of influenza virus and herpes simplex virus type 1. In vivo studies have shown that MPP exhibits anti-tumor activity in mouse models of cancer and reduces the severity of inflammation in animal models of rheumatoid arthritis and psoriasis.
実験室実験の利点と制限
MPP has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits a range of biological activities that make it a useful tool for studying various disease processes. However, MPP also has some limitations. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. In addition, MPP has not been extensively studied in vivo, so its pharmacokinetics and toxicity profile are not well understood.
将来の方向性
There are several future directions for research on MPP. One area of interest is the development of MPP derivatives with improved solubility and pharmacokinetic properties. Another area of interest is the study of the mechanism of action of MPP in more detail, with the aim of identifying new targets for therapeutic intervention. Finally, there is potential for the use of MPP as a therapeutic agent in the treatment of various diseases, including cancer, inflammatory diseases, and viral infections.
合成法
The synthesis of MPP involves the reaction of 5-methyl-1H-pyrazol-3,4-diamine with 3-methoxybenzohydrazide in the presence of acetic anhydride and catalytic amount of sulfuric acid. The reaction proceeds through the formation of an intermediate hydrazone, followed by cyclization to form the pyrazolopyrimidine ring system. The final product is obtained in high yield after purification by column chromatography.
科学的研究の応用
MPP has been studied for its potential therapeutic applications in various fields of medicine. In the field of oncology, MPP has been found to exhibit anti-tumor activity by inducing apoptosis and inhibiting the proliferation of cancer cells. In addition, MPP has been shown to inhibit the expression of pro-inflammatory cytokines and chemokines, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and psoriasis. MPP has also been found to exhibit anti-viral activity against influenza virus and herpes simplex virus type 1.
特性
分子式 |
C14H13N5O3 |
|---|---|
分子量 |
299.28 g/mol |
IUPAC名 |
(3E)-3-[(3-methoxyphenyl)hydrazinylidene]-5-methyl-1H-pyrazolo[1,5-a]pyrimidine-2,7-dione |
InChI |
InChI=1S/C14H13N5O3/c1-8-6-11(20)19-13(15-8)12(14(21)18-19)17-16-9-4-3-5-10(7-9)22-2/h3-7,16H,1-2H3,(H,18,21)/b17-12+ |
InChIキー |
UIDWEEDDPWUJMC-SFQUDFHCSA-N |
異性体SMILES |
CC1=CC(=O)N2C(=N1)/C(=N\NC3=CC(=CC=C3)OC)/C(=O)N2 |
SMILES |
CC1=CC(=O)N2C(=N1)C(=NNC3=CC(=CC=C3)OC)C(=O)N2 |
正規SMILES |
CC1=CC(=O)N2C(=N1)C(=NNC3=CC(=CC=C3)OC)C(=O)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



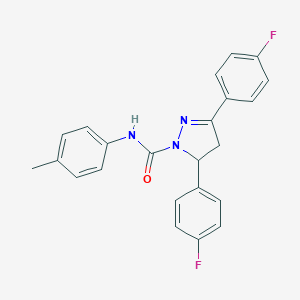
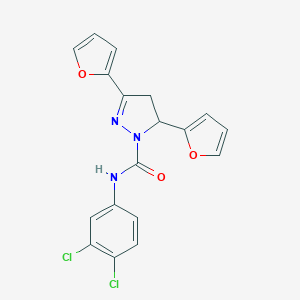
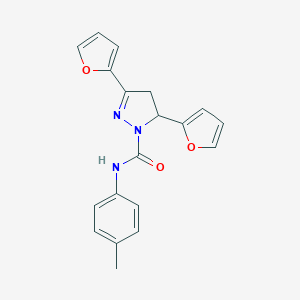
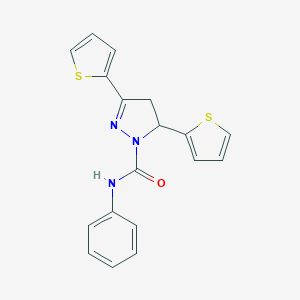
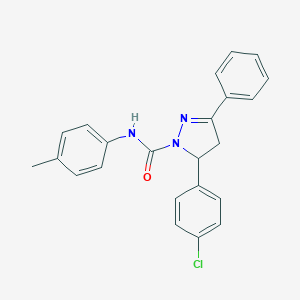
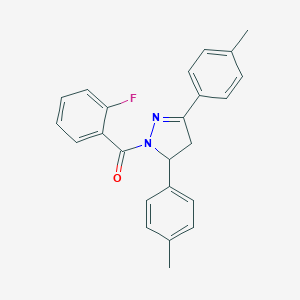
![3,5-di(2-furyl)-1-[(4-methylphenyl)sulfonyl]-4,5-dihydro-1H-pyrazole](/img/structure/B292179.png)

![2-{[3,5-di(2-furyl)-4,5-dihydro-1H-pyrazol-1-yl]carbonyl}-4,6-dimethylthieno[2,3-b]pyridin-3-ylamine](/img/structure/B292186.png)
![4,6-dimethyl-2-{[5-(5-methyl-2-furyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]carbonyl}thieno[2,3-b]pyridin-3-amine](/img/structure/B292187.png)
![2-{[3,5-di(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]carbonyl}-4,6-dimethylthieno[2,3-b]pyridin-3-ylamine](/img/structure/B292190.png)
![2-{[3-(4-chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]carbonyl}-4,6-dimethylthieno[2,3-b]pyridin-3-ylamine](/img/structure/B292191.png)
![2-{[5-(2-furyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]carbonyl}-4,6-dimethylthieno[2,3-b]pyridin-3-amine](/img/structure/B292192.png)
![4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl 2-[3,5-di(2-furyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl sulfide](/img/structure/B292194.png)